molecular formula C18H21NOS B6009660 5-propyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-thiophenecarboxamide

5-propyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-thiophenecarboxamide

Cat. No.: B6009660
M. Wt: 299.4 g/mol
InChI Key: DNPVJDAZORRWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-propyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as PTAC, and it has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of PTAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. PTAC has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and cell growth. It has also been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival and apoptosis.
Biochemical and Physiological Effects:
PTAC has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in Alzheimer's disease and Parkinson's disease models. Additionally, PTAC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using PTAC in lab experiments is its potential therapeutic applications in various diseases. PTAC has been shown to have anti-cancer and neuroprotective effects, which make it a promising candidate for further research. However, one limitation of using PTAC in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on PTAC. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its effects on the body. Additionally, future research could focus on developing more efficient synthesis methods for PTAC to improve its solubility and make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of PTAC involves the reaction of 5,6,7,8-tetrahydro-1-naphthalenylamine with propionyl chloride and thiophene-3-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure PTAC.

Scientific Research Applications

PTAC has been studied for its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. PTAC has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in Alzheimer's disease and Parkinson's disease models.

Properties

IUPAC Name

5-propyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-2-6-15-11-14(12-21-15)18(20)19-17-10-5-8-13-7-3-4-9-16(13)17/h5,8,10-12H,2-4,6-7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPVJDAZORRWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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